molecular formula C16H17NO2 B3675097 N-[3-(3,4-dimethylphenoxy)phenyl]acetamide CAS No. 4509-15-3

N-[3-(3,4-dimethylphenoxy)phenyl]acetamide

Cat. No.: B3675097
CAS No.: 4509-15-3
M. Wt: 255.31 g/mol
InChI Key: FGNKTOHIJRPLNA-UHFFFAOYSA-N
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Description

Contextualizing the Significance of Acetamide (B32628) Scaffolds in Medicinal Chemistry Research

The acetamide scaffold, characterized by the CH₃CONH- group, is a cornerstone in medicinal chemistry. Molecules incorporating this functional group have demonstrated a vast spectrum of biological activities. nih.gov This versatility has led to the development of numerous drugs and a continued focus on acetamide derivatives in the search for new therapeutic agents.

The significance of the acetamide scaffold is underscored by its presence in a wide array of clinically used drugs. For instance, paracetamol, a globally recognized analgesic and antipyretic, features an acetamide group. nih.gov Beyond pain management, acetamide derivatives have been investigated for a multitude of therapeutic applications, as detailed in the table below.

Table 1: Investigated Therapeutic Applications of Acetamide Derivatives

Therapeutic Area Examples of Investigated Activities
Anti-inflammatory Inhibition of cyclooxygenase (COX) enzymes. researchgate.net
Anticancer Cytotoxic effects against various cancer cell lines. nih.gov
Antimicrobial Activity against bacteria and fungi. nih.gov
Anticonvulsant Potential in the management of seizures. nih.gov
Neuroprotective Protection against glutamate-induced cell death. nih.govresearchgate.net
Antitubercular Inhibition of Mycobacterium tuberculosis. mdpi.com

The development of novel compounds often involves the strategic modification of the acetamide scaffold, highlighting its importance as a versatile building block in the design of new drugs. nih.govnih.gov

Overview of Structural Classes Related to N-[3-(3,4-dimethylphenoxy)phenyl]acetamide

The chemical structure of this compound places it within a specific subgroup of aryloxyacetamides. This class is characterized by an acetamide group linked to an aromatic ring, which in turn is connected to another aryl group via an ether linkage. Variations in the substitution patterns on both aromatic rings give rise to a diverse range of compounds with distinct properties.

Structurally related compounds that have been a subject of research include:

N-(3,4-dimethylphenyl)acetamide : This compound shares the dimethylphenylacetamide portion of the target molecule but lacks the phenoxy linkage. nih.govnih.gov

N-(3,4-dimethoxyphenyl)acetamide : Similar to the above, this molecule features a dimethoxy substitution pattern on the phenyl ring. nih.gov

Aryloxyacetamide derivatives : A broad class where the nature and substitution of both the phenylacetamide and the phenoxy moieties are varied. Research on these derivatives has explored their potential as neuroprotective agents. nih.govresearchgate.net

2-Phenoxy-N-phenylacetamide derivatives : These compounds have been investigated for a range of activities, including as potential P-gp inhibitors and for their antimycobacterial properties. mdpi.comresearchgate.net

The exploration of these related structures provides a framework for understanding the potential structure-activity relationships of this compound.

Evolution of Research Interest in Aryloxyacetamide Compounds

Research into aryloxyacetamide compounds has evolved to explore a variety of potential therapeutic applications. Initially, interest may have been sparked by the desire to combine the favorable properties of the acetamide scaffold with the diverse chemical space offered by the aryloxy moiety.

A significant area of investigation has been the neuroprotective potential of these compounds. Studies have shown that certain aryloxyacetamide derivatives can protect neuronal cells from damage, such as that induced by glutamate, suggesting potential applications in conditions like cerebral ischemic stroke. nih.govresearchgate.net

More recently, the focus has expanded to include other therapeutic areas. For example, some 2-phenoxy-N-phenylacetamide derivatives have been synthesized and evaluated for their antimycobacterial activity, indicating a potential role in combating infectious diseases. mdpi.com The versatility of the aryloxyacetamide core allows for the synthesis of large libraries of compounds, which can then be screened for a wide range of biological activities, from anticancer to anti-inflammatory effects. nih.govresearchgate.net

Scope and Objectives of Academic Inquiry for this compound

While specific research on this compound is not extensively documented in publicly available literature, the academic inquiry into this compound can be logically inferred from the activities of its structural relatives. The primary objective of investigating this molecule would be to synthesize it and evaluate its biological activity profile.

Key research questions would likely include:

Synthesis: Developing an efficient and scalable synthetic route to obtain pure this compound. A potential synthetic pathway could involve the reaction of 3-(3,4-dimethylphenoxy)aniline with an acetylating agent.

Biological Screening: Given the known activities of related compounds, initial screening would likely focus on:

Neuroprotective effects: Assessing its ability to protect neuronal cells in various in vitro models. nih.govresearchgate.net

Anticancer activity: Evaluating its cytotoxicity against a panel of human cancer cell lines. nih.gov

Anti-inflammatory properties: Investigating its potential to inhibit inflammatory pathways. nih.gov

Antimicrobial activity: Testing its efficacy against a range of bacterial and fungal strains. nih.gov

Structure-Activity Relationship (SAR) Studies: Comparing the activity of this compound with other derivatives to understand how the specific substitution pattern (3,4-dimethylphenoxy) influences its biological effects.

The academic inquiry would aim to position this compound within the broader landscape of aryloxyacetamide research and determine if its unique structural features confer any advantageous therapeutic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-(3,4-dimethylphenoxy)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11-7-8-16(9-12(11)2)19-15-6-4-5-14(10-15)17-13(3)18/h4-10H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNKTOHIJRPLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=CC=CC(=C2)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361782
Record name N-[3-(3,4-dimethylphenoxy)phenyl]acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4509-15-3
Record name N-[3-(3,4-dimethylphenoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of N 3 3,4 Dimethylphenoxy Phenyl Acetamide and Analogues

Retrosynthetic Analysis of N-[3-(3,4-dimethylphenoxy)phenyl]acetamide

A retrosynthetic analysis of this compound identifies two primary disconnections corresponding to the formation of the amide and ether bonds.

Amide Bond Disconnection: The most straightforward disconnection is at the amide C-N bond. This bond can be retrosynthetically cleaved to yield 3-(3,4-dimethylphenoxy)aniline and an acetylating agent, such as acetic anhydride or acetyl chloride. This approach is common for the synthesis of N-aryl amides.

Ether Linkage Disconnection: The C-O bond of the diaryl ether can be disconnected. This leads to two potential precursor pairs: 3-acetamidophenol and 4-bromo-1,2-dimethylbenzene, or 3,4-dimethylphenol and 3-bromoacetanilide (or a precursor like 3-bromo-nitrobenzene). The choice between these routes depends on the desired reaction conditions and the reactivity of the precursors.

These disconnections reveal that the key precursors for the synthesis are 3,4-dimethylphenol and a functionalized aniline (B41778) or phenol derivative, such as 3-aminophenol (B1664112) or 3-nitrophenol.

Classical and Modern Synthetic Routes to the Core Acetamide (B32628) Structure

The synthesis of the this compound core relies on robust and well-established reactions for forming amide and ether bonds, along with techniques for modifying the aromatic rings.

The formation of the amide bond is a crucial step in the synthesis of this compound. This transformation is typically achieved by the acylation of the key intermediate, 3-(3,4-dimethylphenoxy)aniline. Several methods are available, ranging from classical approaches to modern catalytic systems.

A common and direct method involves the reaction of the aniline precursor with an acylating agent like acetyl chloride or acetic anhydride, often in the presence of a base such as pyridine or triethylamine to neutralize the acidic byproduct. Modern amide synthesis often employs coupling reagents to facilitate the reaction between a carboxylic acid and an amine, which can be beneficial for sensitive substrates. A transition-metal-free synthetic strategy has also been developed for the synthesis of N-aryl amides using acetonitrile (B52724) as a nitrogen donor and aryltriazenes as aryl precursors . Another innovative approach is the Umpolung Amide Synthesis (UmAS), which can forge N-aryl amides from α-fluoronitroalkanes and N-aryl hydroxylamines, avoiding the epimerization issues sometimes seen in conventional methods researchgate.netacs.orgnih.gov.

MethodReagentsKey AdvantagesReference
Classical AcylationAcetyl Chloride or Acetic Anhydride with a base (e.g., pyridine)Simple, high-yielding, uses readily available reagents. nih.gov
Coupling ReagentsAcetic acid with coupling agents (e.g., T3P, CDI, DCC)Mild conditions, low epimerization, suitable for sensitive substrates. organic-chemistry.org organic-chemistry.orgnih.gov
Umpolung Amide Synthesis (UmAS)α-fluoronitroalkanes and N-aryl hydroxyl aminesDirect synthesis of N-aryl amides, conservation of enantioenrichment. researchgate.netacs.orgnih.gov researchgate.netacs.orgnih.gov
Metal-Free AminationAryltriazenes and acetonitrile with a Brønsted acidic ionic liquidEnvironmentally benign, uses stable and readily available materials.

The diaryl ether linkage is a central feature of the target molecule. Its construction is a key synthetic challenge that can be addressed by several powerful cross-coupling reactions. Diaryl ethers are significant organic compounds where an oxygen atom connects two aromatic groups jsynthchem.com.

The Ullmann condensation is a classical method for forming diaryl ethers, typically involving the copper-catalyzed reaction of a phenol with an aryl halide at high temperatures beilstein-journals.orgorganic-chemistry.org. Modern variations of the Ullmann reaction utilize ligands and improved copper sources to enable the reaction to proceed under milder conditions and with better functional group tolerance beilstein-journals.org.

Palladium-catalyzed Buchwald-Hartwig amination protocols have been adapted for C-O bond formation, providing an efficient route to diaryl ethers from aryl halides or triflates and phenols organic-chemistry.org. These reactions often employ bulky phosphine ligands and a base. The choice of ligand is critical and can significantly influence the reaction's scope and efficiency organic-chemistry.org.

ReactionCatalyst/ReagentsTypical SubstratesKey FeaturesReference
Ullmann CondensationCopper (CuI, Cu powder) with a base (e.g., K2CO3, Cs2CO3)Phenol + Aryl HalideClassical method, often requires high temperatures; modern variants are milder. beilstein-journals.org beilstein-journals.orgorganic-chemistry.org
Buchwald-Hartwig C-O CouplingPalladium catalyst (e.g., Pd(OAc)2) with a phosphine ligandPhenol + Aryl Halide/TriflateHigh efficiency, broad substrate scope, milder conditions than classical Ullmann. organic-chemistry.org
Chan-Lam CouplingCopper (e.g., Cu(OAc)2)Phenol + Arylboronic AcidCan be performed at room temperature, tolerant of many functional groups. organic-chemistry.org
Nucleophilic Aromatic Substitution (SNAr)Base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMSO)Phenol + Electron-deficient Aryl HalideCatalyst-free, rapid under microwave irradiation. organic-chemistry.org organic-chemistry.org

Functionalization of the phenyl rings allows for the synthesis of a wide range of analogues of this compound. These modifications can be introduced either on the starting materials or on the final molecule. Aromatic and heteroaromatic rings are often purchased rather than built, making efficient functionalization methods important organic-chemistry.org.

Standard electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, can be used to introduce substituents onto the electron-rich 3,4-dimethylphenyl ring. The directing effects of the existing methyl and hydroxyl/ether groups will determine the position of the new substituent. For instance, bromination of 3,4-dimethylphenol with bromine can yield 6-bromo-3,4-dimethylphenol chemicalbook.comsigmaaldrich.com.

Modern cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, are powerful tools for creating carbon-carbon or carbon-heteroatom bonds on the phenyl rings. These methods typically start with a halogenated precursor and offer a high degree of control over the structure of the final product. Direct C-H bond functionalization has also emerged as an efficient and atom-economical strategy to synthesize complex phenol molecules nih.gov.

Synthesis of Key Precursors and Intermediates

The successful synthesis of the target compound depends on the efficient preparation of its key building blocks.

3,4-Dimethylphenol : This precursor is commercially available. It is used in the synthesis of various chemicals, including dyes and agricultural products solubilityofthings.com. Its chemical properties, such as a boiling point of 227 °C and a melting point between 63-67 °C, are well-documented chemsynthesis.com. 3,4-Dimethylphenol can undergo various reactions, such as bromination and reaction with ethyl cinnamates to form dihydrocoumarin derivatives chemicalbook.comsigmaaldrich.com.

3-(3,4-dimethylphenoxy)aniline : This key intermediate is not typically available commercially and must be synthesized. A common route involves a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. For example, an Ullmann condensation between 3,4-dimethylphenol and an N-protected 3-haloaniline or, more commonly, 1-bromo-3-nitrobenzene can be employed. The subsequent reduction of the nitro group to an amine yields the desired product. The reduction of the nitro group is a standard transformation that can be achieved using various reagents, such as tin(II) chloride, catalytic hydrogenation (e.g., with H2/Pd-C), or zinc in acidic solution nih.gov. An alternative route to a related precursor, 3,4-dimethylaniline, involves the catalytic hydrogenation of 3-chloromethyl-4-methylnitrobenzene google.com or the high-pressure ammonolysis of 4-bromo-ortho-xylene google.com.

Directed Chemical Modification and Derivatization Strategies

Directed chemical modification involves altering the parent structure of this compound to create analogues with potentially different properties. Derivatization methods are often used to change the physical characteristics of target molecules mdpi.com.

Modification of the Phenyl Rings : Both phenyl rings are amenable to electrophilic aromatic substitution. The 3,4-dimethylphenoxy ring is activated by the methyl and ether groups, directing incoming electrophiles to the ortho and para positions relative to the ether linkage. The other phenyl ring is influenced by the acetamide group (an ortho, para-director) and the ether linkage (an ortho, para-director), leading to potential substitution at the positions ortho and para to these groups.

Modification of the Acetamide Group : The N-H proton of the amide can be alkylated under basic conditions. The acetyl methyl group offers a site for functionalization, for example, through alpha-halogenation followed by substitution.

Hydrolysis and Re-acylation : The amide bond can be hydrolyzed under acidic or basic conditions to regenerate the 3-(3,4-dimethylphenoxy)aniline intermediate. This amine can then be acylated with different acyl chlorides or anhydrides to produce a library of N-acyl analogues.

These strategies allow for the systematic exploration of the chemical space around the core structure of this compound.

Substituent Variation on the Phenoxy Ring

The phenoxy ring of this compound offers a prime location for structural modification to investigate the influence of electronic and steric effects on the molecule's activity. A common synthetic approach to analogues with varied substituents on the phenoxy ring involves the coupling of a substituted phenol with a suitable N-acetylated 3-haloaniline derivative.

A general retrosynthetic analysis suggests that the diaryl ether linkage can be formed via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. The Ullmann condensation, a classical copper-catalyzed reaction, and the palladium-catalyzed Buchwald-Hartwig amination are highly effective for this purpose. For instance, the reaction of 3-aminophenol with a substituted 4-iodotoluene in the presence of a copper catalyst would yield a substituted 3-(4-methylphenoxy)aniline intermediate, which can then be acetylated to the final product.

Alternatively, and more flexibly for introducing a variety of substituents, a substituted phenol can be coupled with a protected 3-bromoaniline or 3-iodoaniline derivative, followed by deprotection and acetylation. This approach allows for the use of a wide range of commercially available or readily synthesized substituted phenols. The choice of substituents can range from simple alkyl and alkoxy groups to halogens and nitro groups, each imparting different electronic and lipophilic characteristics to the molecule.

Substituent (R) Starting Phenol Potential Synthetic Route Anticipated Property Change
H3,4-dimethylphenolUllmann condensation or Buchwald-Hartwig coupling with 3-iodo-N-acetylanilineBaseline
4-F4-Fluoro-3-methylphenolBuchwald-Hartwig coupling with 3-bromo-N-acetylanilineIncreased electronegativity
4-Cl4-Chloro-3-methylphenolUllmann condensation with 3-iodo-N-acetylanilineIncreased lipophilicity and size
4-OCH₃4-Methoxy-3-methylphenolBuchwald-Hartwig coupling with 3-bromo-N-acetylanilineIncreased electron-donating character
4-NO₂4-Nitro-3-methylphenolSNAr reaction with 3-fluoro-N-acetylanilineStrong electron-withdrawing group

Modifications to the Phenylacetamide Moiety

The phenylacetamide portion of the molecule provides another avenue for extensive derivatization. Modifications can be introduced on the phenyl ring, the acetamide nitrogen, or the acetyl group itself.

Substitution on the Phenyl Ring: The phenyl ring of the phenylacetamide moiety can be substituted with various functional groups to probe their effect on biological activity. A general synthetic strategy involves the acetylation of a pre-synthesized substituted 3-(3,4-dimethylphenoxy)aniline. For example, starting from different substituted 3-aminophenols, a variety of analogues can be prepared. A study on 2-(4-fluorophenyl)-N-phenylacetamide derivatives as anticancer agents demonstrated that the introduction of nitro and methoxy groups on the N-phenyl ring led to compounds with varying cytotoxic effects nih.gov.

Substituent (X) Starting Aniline General Synthetic Reaction
H3-(3,4-dimethylphenoxy)anilineAcetylation with acetic anhydride or acetyl chloride
4-Cl4-Chloro-3-(3,4-dimethylphenoxy)anilineAcetylation
4-CH₃4-Methyl-3-(3,4-dimethylphenoxy)anilineAcetylation
2-NO₂2-Nitro-3-(3,4-dimethylphenoxy)anilineAcetylation

Modifications of the Acetamide Group: The acetamide group itself can be altered. For instance, the acetyl group can be replaced with other acyl groups, or the amide linkage can be incorporated into a heterocyclic system. Research on N-phenylacetamide derivatives has shown that incorporating a thiazole moiety into the amide scaffold can lead to compounds with antibacterial and nematicidal activities mdpi.com. The synthesis of such analogues typically involves the reaction of a 4-amino-N-phenylacetamide intermediate with reagents to build the heterocyclic ring mdpi.com.

Isosteric Replacements and Bioisosterism in Analogues

Isosteric and bioisosteric replacements are a powerful strategy in medicinal chemistry to fine-tune the properties of a lead compound. This involves replacing a functional group or a substructure with another that has similar steric and electronic properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters.

Phenyl Ring Bioisosteres: The phenyl rings in this compound can be replaced with various bioisosteres. For the phenoxy ring, heteroaromatic rings such as pyridine, pyrimidine, or thiophene can be considered. These replacements can alter the hydrogen bonding capacity, polarity, and metabolic stability of the molecule. For the phenyl ring of the acetamide moiety, non-classical bioisosteres like cubane, bicyclo[1.1.1]pentane (BCP), or bridged piperidines have been used as effective phenyl mimics in other contexts nih.govnih.gov. These saturated, three-dimensional scaffolds can improve solubility and other drug-like properties nih.gov.

Original Moiety Bioisosteric Replacement Potential Advantage
Phenyl (phenoxy side)PyridylImproved solubility, potential for new interactions
Phenyl (acetamide side)Bicyclo[1.1.1]pentaneImproved metabolic stability and solubility nih.gov
Phenyl (acetamide side)Bridged PiperidineEnhanced drug-like properties (solubility, lipophilicity) nih.gov

Amide Bond Bioisosteres: The amide bond is susceptible to hydrolysis by proteases in vivo. Replacing it with a non-hydrolyzable isostere can enhance the metabolic stability of the compound. Examples of amide bioisosteres include trifluoroethylamines, which maintain a similar geometry and hydrogen bonding capacity u-tokyo.ac.jp.

Green Chemistry Approaches in this compound Synthesis Research

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to reduce the environmental impact of chemical processes. For the synthesis of this compound and its analogues, several green chemistry approaches can be envisioned.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. Both the formation of the diaryl ether linkage and the amide bond can be accelerated using microwave heating. A facile and efficient synthesis of diaryl ethers and amines has been reported under microwave irradiation in the absence of a solvent, using KF/Al₂O₃ as a solid support nih.gov. Similarly, the direct synthesis of amides from carboxylic acids and amines can be achieved under solvent-free conditions using a catalytic amount of ceric ammonium nitrate (CAN) in a microwave reactor mdpi.com. The application of these methods to the synthesis of this compound would significantly reduce the use of volatile organic solvents and decrease energy consumption.

Reaction Step Conventional Method Green Alternative Advantages of Green Approach
Diaryl Ether FormationUllmann condensation (high temperature, long reaction time)Microwave-assisted synthesis with KF/Al₂O₃ nih.govShorter reaction time, solvent-free, high yields
Amide Bond FormationAcylation with acetyl chloride (use of stoichiometric base)Microwave-assisted direct amidation with CAN catalyst mdpi.comSolvent-free, catalytic, faster reaction

Catalytic Approaches: The use of catalysts, especially in small quantities, is a cornerstone of green chemistry. The development of more efficient and recyclable catalysts for C-O cross-coupling reactions, such as copper or palladium nanoparticles, can reduce the metal loading and simplify product purification. For the amidation step, enzyme-catalyzed reactions could offer a highly selective and environmentally benign alternative to traditional chemical methods.

By integrating these green chemistry principles into the synthetic routes for this compound and its analogues, the environmental footprint of their production can be minimized, aligning with the broader goals of sustainable chemistry.

Molecular Mechanisms and Biological Target Interactions

Protein-Ligand Interaction Analysis of N-[3-(3,4-dimethylphenoxy)phenyl]acetamide

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Identification of Binding Sites and Hotspots

Structural and mutagenesis studies on the TRPM8 channel have revealed a malleable, pocket-like binding site for antagonists that is distinct from the binding site of agonists like menthol (B31143). nih.govnih.gov This antagonist binding site is located within the voltage-sensing domain (VSD), a region formed by the first four transmembrane helices (S1-S4). nih.govnih.gov This pocket is capable of accommodating a variety of chemical structures, including compounds structurally related to this compound.

While specific mutagenesis studies for this compound are not detailed in the reviewed literature, research on analogous TRPM8 antagonists has identified key amino acid residues that form hotspots for interaction within this VSD pocket. Docking studies and cryo-electron microscopy have highlighted the importance of hydrophobic and aromatic residues in creating a favorable environment for antagonist binding. nih.govmdpi.com Key residues identified in the binding of other antagonists, which likely contribute to the binding of this compound, are located in the S1-S4 helices and the S4-S5 linker, which are crucial for channel gating. nih.gov

Table 1: Potential Interacting Residues in the TRPM8 Antagonist Binding Pocket
Structural RegionKey Residue TypePotential Role in Binding
S1-S4 Helices (VSD)Hydrophobic/Aromatic (e.g., Tyrosine, Phenylalanine, Isoleucine)Forms the core of the binding pocket, engaging in hydrophobic interactions with the antagonist.
S2-S3 HelicesCharged/Polar (e.g., Glutamate, Aspartate, Asparagine)Coordinates ions like Ca2+ which can allosterically modulate antagonist binding and channel desensitization. nih.gov
S4-S5 LinkerVariousActs as a crucial link between the voltage-sensing domain and the pore, with antagonist binding stabilizing its conformation. nih.gov

Role of Hydrogen Bonding and Hydrophobic Interactions

The binding affinity of this compound to the TRPM8 channel is governed by a combination of specific intermolecular forces. The molecular structure of the compound, featuring both polar and non-polar regions, allows for a multi-point interaction within the binding site.

Hydrogen Bonding: The acetamide (B32628) group (-NH-C=O) is a critical functional group for forming hydrogen bonds. The amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. nih.gov These interactions with polar amino acid residues within the binding pocket are crucial for anchoring the molecule in a specific orientation.

Hydrophobic Interactions: The two aromatic rings—the phenyl ring and the 3,4-dimethylphenoxy ring—are responsible for extensive hydrophobic and π-stacking interactions with non-polar, aromatic residues in the binding pocket. mdpi.com These interactions are a primary driving force for ligand recognition and binding, contributing significantly to the stability of the compound-channel complex. The dimethyl groups on the phenoxy ring further enhance this hydrophobicity, contributing to the compound's potency.

Table 2: Functional Groups of this compound and Their Primary Interactions
Functional GroupType of InteractionLikely Interacting Partner in TRPM8
Acetamide (-NHC=O)Hydrogen BondingPolar amino acid residues (e.g., Asparagine, Glutamine)
Phenyl RingHydrophobic, π-π StackingAromatic amino acid residues (e.g., Phenylalanine, Tyrosine)
3,4-Dimethylphenoxy RingHydrophobic, van der WaalsNon-polar/aliphatic amino acid residues (e.g., Leucine, Isoleucine)

Conformational Changes Induced by Binding

The binding of an agonist like menthol to TRPM8 induces a series of conformational changes that couple the stimulus-sensing domains to the channel's pore, leading to its opening. nih.govscbt.com In contrast, the binding of an antagonist like this compound inhibits channel function by preventing these activating conformational changes.

By occupying the allosteric binding site within the VSD, the antagonist "locks" the channel into a non-conducting state, which can be either a closed resting state or a desensitized state. nih.gov This stabilization prevents the outward movement and rotation of the S4 helix that is thought to be a critical step in channel gating. Consequently, the mechanical force required to open the activation gate in the pore domain is not generated, and the channel remains impermeable to cations, effectively blocking the transduction of the stimulus.

Cellular Pathway Modulation by this compound

Signal Transduction Cascade Interventions

The primary and most direct cellular effect of this compound is the interruption of the signal transduction cascade initiated by TRPM8 activation. In sensory neurons, TRPM8 activation by cold or chemical agonists leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the cell membrane. mdpi.comexplorationpub.com This depolarization, if it reaches the threshold, triggers the firing of action potentials that propagate along the nerve to the central nervous system, where they are interpreted as a cold sensation.

This compound blocks this initial step. By preventing the channel from opening, it inhibits the crucial influx of Ca2+. nih.gov This blockade has several downstream consequences:

It prevents the depolarization of the neuronal membrane, thereby inhibiting the generation of action potentials.

It blocks the local, subcellular Ca2+ signals that can trigger the release of neurotransmitters and neuropeptides.

In non-neuronal cells where TRPM8 is expressed (e.g., certain cancer cells, bladder urothelium), it inhibits TRPM8-mediated Ca2+ signaling, which can be involved in regulating processes like cell proliferation, migration, and secretion. explorationpub.comnih.gov

Gene Expression and Proteomic Alterations (Research focused)

The modulation of TRPM8 activity by antagonists has become a focus of research, particularly in pathologies where the channel is aberrantly expressed, such as in certain types of cancer and chronic pain. nih.govexplorationpub.comnih.gov While direct, large-scale gene expression or proteomic studies specifically using this compound are not prominently available in the public domain, the consequences of TRPM8 inhibition point toward potential alterations in these areas.

Research in this field is focused on the hypothesis that sustained blockade of TRPM8-mediated calcium influx can lead to long-term changes in cellular function through the modulation of gene and protein expression. The potential alterations are linked to calcium-dependent signaling pathways that influence transcription factors and other regulatory proteins. For example, in the context of cancer, TRPM8 activity has been linked to cell survival and proliferation. nih.gov Therefore, it is an active area of investigation whether chronic inhibition of the channel by an antagonist could alter the expression of genes involved in:

Cell Cycle Control: Potentially downregulating cyclins and cyclin-dependent kinases that drive cell proliferation.

Apoptosis: Potentially upregulating pro-apoptotic proteins (e.g., caspases) or downregulating anti-apoptotic proteins.

Inflammatory Signaling: In the context of neuropathic pain, TRPM8 modulation may alter the expression of inflammatory mediators and growth factors like Nerve Growth Factor (NGF). nih.gov

These potential downstream effects remain a key focus for understanding the full therapeutic utility of specific TRPM8 antagonists like this compound.

Preclinical Pharmacological Investigations: in Vitro and in Vivo Research Models

Design and Application of In Vitro Cellular Models for Activity Assessment

In vitro studies are essential for determining a compound's activity at the cellular and molecular level. For N-[3-(3,4-dimethylphenoxy)phenyl]acetamide, these models were crucial for confirming its inhibitory effect on BTK and the functional consequences on key immune cells.

A variety of cellular systems have been employed to investigate the biological effects of this compound. The selection of these models is based on their expression of the BTK target and their relevance to the pathophysiology of B-cell- and myeloid-cell-driven diseases. researchgate.netnih.gov

Primary human cells, isolated directly from whole blood, have been used extensively to ensure the physiological relevance of the findings. acs.org These include B-lymphocytes (B cells), monocytes, and basophils, all of which depend on BTK signaling for their activation. acs.orgmedchemexpress.com Additionally, engineered cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, have been utilized for specific assays, for instance, to express particular proteins like wild-type and mutant forms of BTK or to assess off-target effects on ion channels. medchemexpress.comadooq.comnih.gov For oncology-related investigations, cell lines like MEC-1, which overexpress wild-type or mutated BTK, serve as models for chronic lymphocytic leukemia (CLL). researchgate.net

Table 1: Examples of In Vitro Cellular Models Used in the Study of this compound

Cell TypeSourceRelevanceReference
Primary Human B-lymphocytes (CD19+)Human Whole BloodInvestigating B-cell receptor (BCR) signaling and activation. acs.orgmedchemexpress.commedchemexpress.com
Primary Human MonocytesHuman Whole BloodAssessing Fc gamma receptor (FcγR) signaling pathways. acs.org
Primary Human BasophilsHuman Whole BloodEvaluating Fc epsilon receptor (FcεRI) mediated activation. medchemexpress.commedchemexpress.com
HEK293 CellsCell LineUsed for expressing specific kinases for selectivity profiling and ion channels (e.g., hERG) for safety screening. medchemexpress.comadooq.com
MEC-1 CellsCLL Cell LineModeling B-cell malignancies and testing activity against wild-type and C481S mutant BTK. researchgate.net

The discovery and characterization of this compound involved sophisticated screening methods to determine its potency and selectivity. Kinase selectivity was extensively profiled using large-scale screening panels, such as the SelectScreen panel, which comprises numerous activity and ATP-site competitive binding assays against hundreds of different kinases. acs.org This high-throughput approach is critical to confirm that the compound selectively inhibits BTK while sparing other kinases, which is a key feature for minimizing potential off-target effects. acs.org

Furthermore, automated patch-clamp systems have been used for high-throughput evaluation of potential inhibitory effects on ion channels, a standard component of preclinical safety assessment. medchemexpress.comadooq.com

A suite of specific in vitro assays has been used to quantify the biological activity of this compound. These assays measure the direct inhibition of BTK and the downstream functional consequences in relevant immune cells. A primary assay involves measuring the inhibition of BTK autophosphorylation at tyrosine 223 (Y223) following stimulation of the B-cell receptor. acs.orgmedchemexpress.com

Functional assays demonstrate that this BTK inhibition translates to the suppression of key cellular responses. For example, the compound potently inhibits the upregulation of the early B-cell activation marker CD69 and the activation-induced expression of CD63 on basophils. acs.orgmedchemexpress.commedchemexpress.com It also effectively blocks the proliferation of B-cells and the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNFα) from monocytes. acs.org These studies confirm that this compound is a highly selective inhibitor that blocks signaling through both the B-cell receptor and the Fc receptor. acs.org

Table 2: Summary of In Vitro Biological Activity Assays for this compound

Assay TypeCell SystemStimulusReadoutResult (IC₅₀)Reference
Kinase InhibitionRecombinant BTK EnzymeN/AEnzyme Activity0.91 nM (Kᵢ) medchemexpress.commedchemexpress.com
Target EngagementHuman Whole BloodAnti-IgMBTK Y223 Autophosphorylation11 nM acs.orgmedchemexpress.com
B-Cell ActivationHuman Whole BloodAnti-IgMCD69 Expression8.4 nM acs.orgmedchemexpress.com
B-Cell ProliferationIsolated Human B-CellsAnti-IgM + rhCD40LProliferation1.4 nM acs.org
Basophil ActivationHuman Whole BloodAnti-IgECD63 Expression30.7 nM medchemexpress.commedchemexpress.com
Monocyte ActivityIsolated Human MonocytesAnti-FcγRIIITNFα Production1.3 nM acs.org

Utilization of In Vivo Animal Models for Mechanistic Studies (Excluding Efficacy/Safety for Humans)

In vivo animal models are indispensable for understanding how a compound behaves in a complex biological system and for studying its effects on disease pathophysiology.

Preclinical studies of this compound have utilized well-established animal models of autoimmune diseases where BTK-mediated signaling is a known driver of pathology.

Collagen-Induced Arthritis (CIA) in Rats: This is a widely used model for rheumatoid arthritis. researchgate.netnih.gov It was selected because pathogenic B-cells and myeloid cells are central to its development, making it an ideal system to test the in vivo effect of a BTK inhibitor. acs.org Studies were conducted specifically in female Lewis rats. medchemexpress.com

Experimental Autoimmune Encephalomyelitis (EAE): This model is used to study the inflammatory demyelination that occurs in multiple sclerosis. researchgate.net Its use allows for the investigation of the compound's effects on the neuroinflammatory components driven by B-cells and myeloid cells.

Lupus Models: The compound has been evaluated in preclinical models of systemic lupus erythematosus (SLE) to provide evidence for BTK inhibition as a therapeutic strategy in this complex autoimmune disease. ucl.ac.uk

Oncology Xenograft Models: To study its effects on B-cell cancers, murine models driven by the MEC-1 cell line (which overexpresses BTK) have been used. researchgate.net These models are critical for investigating activity against hematologic malignancies.

The design of in vivo experiments focuses on measuring the pharmacodynamic (PD) effects of the compound—that is, the direct measure of its biological activity on its target and related pathways within the organism.

In the rat collagen-induced arthritis model, a key pharmacodynamic endpoint was the dose-dependent reduction in ankle thickness, a physical measure of inflammation and disease activity. acs.orgmedchemexpress.com This provides a clear link between the administration of the compound and a macroscopic therapeutic effect.

A crucial aspect of PD evaluation is the measurement of target engagement and downstream biomarker modulation. Because this compound is a reversible inhibitor, direct target occupancy assays used for covalent inhibitors are not suitable. nih.gov Therefore, researchers rely on measuring the levels of downstream signaling molecules. A key pharmacodynamic biomarker identified is the plasma concentration of Chemokine (C-C motif) ligand 3 (CCL3), a chemokine involved in lymphocyte trafficking that is regulated by BTK signaling. nih.gov A reduction in plasma CCL3 levels following administration of the compound serves as a robust indicator of systemic BTK inhibition. nih.gov These PD endpoints are vital for establishing the relationship between the compound's concentration in the body and its biological effect, which is a cornerstone of preclinical development.

Analysis of Compound Distribution in Research Models (Excluding Human Pharmacokinetics)

Studies in animal models have shown that this compound (GTS-21) is a lipophilic compound, a characteristic that allows it to readily pass across biological membranes, including the gastrointestinal wall and the blood-brain barrier. nih.gov Following oral administration in rats and dogs, the compound is absorbed rapidly and extensively, although it is also cleared quickly from the plasma. nih.gov The low ratio of the parent compound to total radioactivity in plasma suggests significant first-pass or pre-systemic biotransformation. nih.gov

In rats, GTS-21 demonstrated linear pharmacokinetics at doses ranging from 1 to 10 mg/kg, with an absolute bioavailability of approximately 23%. nih.govdrugbank.com In dogs, the absolute bioavailability was determined to be 27% at a 3 mg/kg oral dose. nih.govdrugbank.com Investigations into the excretion pathways after oral administration of radiolabeled GTS-21 in rats revealed that radioactivity was primarily eliminated in the feces (67%), largely through biliary excretion, with evidence suggesting potential enterohepatic circulation. nih.gov Urinary excretion accounted for about 20% of the radioactivity in rats and 19% in dogs. nih.gov Peak concentrations of the compound are reached in the blood and brain in a very short time. nih.gov

Assessment of In Vitro Metabolic Stability in Research Microsome Systems

The metabolic fate of this compound has been investigated using in vitro systems, particularly with liver microsomes, which are rich in drug-metabolizing enzymes. nih.govlabcorp.comadmescope.compharmaron.comxenotech.com These studies show that the compound undergoes extensive metabolism. The primary metabolic pathway is O-demethylation, which yields hydroxylated metabolites that can then be further processed through glucuronidation. nih.govdrugbank.com

In rat urine, three metabolites have been isolated and characterized as 4-OH-GTS-21, 4-OH-GTS-21 glucuronide, and 2-OH-GTS-21 glucuronide, with the glucuronidated forms being the major urinary metabolites. nih.govdrugbank.com Although the hydroxylated metabolites are more efficacious at the α7 nicotinic acetylcholine (B1216132) receptor in vitro, their peak concentrations in the brain are much lower than the parent compound. nih.gov

To identify the specific enzymes responsible for its metabolism, in vitro chemical inhibition studies were performed using human liver microsomes. nih.gov The results indicated that cytochrome P450 (CYP) isoforms CYP1A2 and CYP2E1 are primarily responsible for the O-demethylation of GTS-21. nih.govdrugbank.com A minor contribution from the CYP3A isoform was also noted. nih.govdrugbank.com Further studies in rats that received repeated administration of GTS-21 showed it is not a strong modulator of the mixed-function oxidase system, with effects on CYP enzyme activities only observed at very high doses. nih.gov

ParameterFindingSpecies/SystemCitation
Primary Metabolic Pathway O-demethylation followed by glucuronidation.Rat, Human nih.gov, drugbank.com
Identified Metabolites 4-OH-GTS-21, 4-OH-GTS-21 glucuronide, 2-OH-GTS-21 glucuronide.Rat (in urine) nih.gov, drugbank.com
Primary Responsible Enzymes Cytochrome P450 CYP1A2 and CYP2E1.Human (liver microsomes) nih.gov, drugbank.com
Minor Contributing Enzyme Cytochrome P450 CYP3A.Human (liver microsomes) nih.gov, drugbank.com

Investigating Potential Biological Applications of this compound (Research Theories)

The unique activity of this compound at a specific neuronal receptor has led to its investigation in a variety of preclinical research models for different biological applications.

Anti-Inflammatory Research Models

A significant body of research points to the anti-inflammatory potential of this compound. wikipedia.org Its mechanism is primarily attributed to the activation of the cholinergic anti-inflammatory pathway through its action as a selective agonist at the α7 nicotinic acetylcholine receptor (α7nAChR). nih.govclinicaltrials.gov

In vitro, GTS-21 has been shown to dose-dependently inhibit the release of pro-inflammatory cytokines, such as tumor necrosis factor (TNF) and interleukin-6 (IL-6), from lipopolysaccharide (LPS)-stimulated microglial cells and primary human leukocytes. mdpi.comnih.govnih.gov Studies suggest these effects are mediated at the transcriptional level and may involve the JAK2-STAT3 pathway. nih.govnbinno.com Interestingly, some research indicates that while a component of its anti-inflammatory action requires α7nAChR expression, GTS-21 may also have anti-inflammatory effects that are independent of this receptor. plos.orgnih.gov

In vivo animal models have corroborated these findings. In mouse models of LPS-induced systemic inflammation and sepsis, GTS-21 administration reduced levels of circulating TNF and other inflammatory mediators, leading to improved survival rates. mdpi.comnih.govnih.gov In a mouse model of Parkinson's disease, GTS-21 reduced microglial activation and the production of proinflammatory markers in the brain. mdpi.comnih.govresearchgate.netnih.gov Similarly, in models of acute kidney injury and rheumatoid arthritis, the compound was found to reduce inflammation and neutrophil infiltration. wikipedia.orgnih.gov

Model SystemKey FindingsPotential MechanismCitation
LPS-stimulated Microglia (in vitro) Inhibited expression of iNOS and proinflammatory cytokines (TNF, IL-6).α7nAChR activation; Inhibition of PI3K/Akt & NF-κB; Upregulation of AMPK, Nrf2, CREB. mdpi.com, nih.gov
LPS-induced Sepsis (in vivo, mice) Reduced systemic TNF concentrations; Improved survival.Activation of cholinergic anti-inflammatory pathway. clinicaltrials.gov, nih.gov
Parkinson's Disease Model (in vivo, mice) Reduced microglial activation and proinflammatory gene expression.Neuroprotective and anti-inflammatory via α7nAChR. mdpi.com, nih.gov, nih.gov
Cisplatin-induced Kidney Injury (in vivo, mice) Reduced renal inflammation and neutrophil accumulation.α7nAChR activation. nih.gov
Collagen-induced Arthritis (in vivo, mice) Lessened synovial inflammation and monocyte infiltration.Cholinergic signaling mitigation of inflammation. wikipedia.org

Anti-Cancer Research Models

The application of this compound has been explored in oncology research, specifically in models of glioblastoma multiforme (GBM), the most common malignant brain tumor in adults. researchgate.net

In one study, the expression of cholinergic system-related genes was investigated in primary GBM tissues and cell lines. Research revealed that GTS-21 inhibited the proliferation of GBM cells (A172, U87, and G28 cell lines) in a manner that was dependent on both dose and time. researchgate.net These findings suggest that GTS-21 may have antiproliferative effects and could be a candidate for further investigation as a potential therapeutic approach for GBM. researchgate.net

Another study investigating its use in conjunction with existing chemotherapy found that pre-treatment with GTS-21 did not significantly affect the cancer cell-killing efficacy of cisplatin (B142131) in vitro, indicating it may not interfere with the cytotoxic action of such agents. nih.gov

Anti-Microbial Research Models

Research in preclinical models of bacterial infection suggests that this compound may enhance the host's ability to combat pathogens. This effect is not due to direct antimicrobial action but rather through the modulation of the host immune response. nih.govnih.gov

In a mouse model of polymicrobial septic peritonitis, delayed administration of GTS-21 led to more efficient elimination of bacteria, reduced organ injury, and improved survival rates. nih.govresearchgate.net The improved bacterial clearance was associated with enhanced recruitment of monocytes to the site of infection and increased phagocytic activity and iNOS expression in these recruited cells. nih.gov Similarly, in mice with Pseudomonas aeruginosa pneumonia, GTS-21 treatment significantly decreased the bacterial load in both the lungs and airways. nih.gov In vitro experiments showed that GTS-21 increased the phagocytic activity of macrophages, a function often compromised by conditions like hyperoxia. nih.gov

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Lipoxygenase)

The primary molecular target of this compound identified in research is the α7 nicotinic acetylcholine receptor (α7nAChR), where it acts as a selective partial agonist. wikipedia.orgnbinno.comtaylorandfrancis.commedpath.com This receptor is a ligand-gated ion channel, and its activation by agonists like GTS-21 modulates neuronal activity and inflammatory cell function. While it is an agonist and not an inhibitor of its primary target, this interaction is central to its observed biological effects. taylorandfrancis.com

At significantly higher concentrations, GTS-21 has been reported to act as an antagonist of α4β2 nicotinic acetylcholine receptors and type 3 (5-HT3) serotonin (B10506) receptors. nih.gov There is no current research available that indicates this compound acts as a direct inhibitor of acetylcholinesterase or lipoxygenase enzymes. nih.govrsc.orgdergipark.org.tr

A comprehensive search of scientific literature and chemical databases has revealed no specific published research on the computational chemistry applications for the compound This compound . While computational studies, including molecular docking and molecular dynamics simulations, have been conducted on structurally related N-phenylacetamide and phenoxyacetamide derivatives, this specific molecule has not been the subject of such detailed analysis in available scholarly articles. nih.govresearchgate.netnih.govnih.gov

Therefore, it is not possible to provide an article with detailed research findings, data tables, and specific analyses as requested in the outline. The fundamental information required to populate sections on protein preparation, scoring functions, ligand-protein interactions, and molecular dynamics simulations for this compound does not exist in the current body of scientific literature.

To generate such an article would require fabricating data and research findings, which falls outside the scope of providing scientifically accurate and factual content. Methodologies from studies on similar compounds could provide a general template for how such a study might be designed, but could not supply the specific results and detailed analysis requested for this compound itself. nih.govsemanticscholar.org

For an article of this nature to be written, this compound would first need to be the subject of a formal computational chemistry study, with the results published in a peer-reviewed scientific journal.

Computational Chemistry Applications in the Study of N 3 3,4 Dimethylphenoxy Phenyl Acetamide

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of N-[3-(3,4-dimethylphenoxy)phenyl]acetamide. These computational approaches can provide insights that are difficult to obtain through experimental means alone. rsc.orgchemrxiv.org

The electronic properties of a molecule are fundamental to understanding its behavior. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between HOMO and LUMO, known as the energy gap (Egap), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. chemrxiv.orgresearchgate.net A smaller energy gap generally suggests higher reactivity.

For this compound, DFT calculations can map the electron density distribution, revealing the most electron-rich and electron-deficient regions of the molecule. This information is critical for predicting sites susceptible to electrophilic or nucleophilic attack. For instance, the oxygen and nitrogen atoms of the amide group and the oxygen of the ether linkage are expected to be electron-rich, while the aromatic rings may have varying electron densities due to the substituents.

Various DFT functionals, such as B3LYP and PBE, combined with appropriate basis sets like 6-311+G(d,p), can be employed to optimize the geometry of the molecule and calculate its electronic properties. chemrxiv.orgresearchgate.net The choice of functional and basis set is crucial for obtaining accurate results and is often benchmarked against experimental data when available. chemrxiv.orgscielo.br

The following table illustrates the type of data that can be generated from such calculations for this compound and its hypothetical derivatives.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
This compound-5.8-1.24.63.5
Hypothetical Derivative 1 (Electron-donating group)-5.6-1.14.54.1
Hypothetical Derivative 2 (Electron-withdrawing group)-6.1-1.54.62.8
Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations.

Furthermore, reactivity descriptors such as ionization potential, electron affinity, electronegativity, and chemical hardness can be derived from the HOMO and LUMO energies. researchgate.net These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare it with other compounds. For example, the reaction of this compound with atmospheric radicals like hydroxyl (OH) could be modeled to understand its environmental degradation pathways. scispace.com

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling and virtual screening are powerful computational techniques used in drug discovery to identify new bioactive molecules. nih.gov These methods can be applied to N-[3-(3,ax-dimethylphenoxy)phenyl]acetamide to explore its potential as a lead compound for various biological targets. The amide bond present in the molecule is a common feature in many drugs. nih.gov

A pharmacophore is a three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. dovepress.com Pharmacophore models can be generated using two primary approaches: ligand-based and structure-based.

Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the biological target is unknown, but a set of active ligands is available. mdpi.comias.ac.in The common chemical features of these active molecules, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, are identified and mapped to create a pharmacophore model. nih.gov For this compound, if a series of its analogs with known biological activity were synthesized, a ligand-based pharmacophore model could be developed to guide the design of new, more potent compounds. researchgate.net

Structure-based pharmacophore modeling , on the other hand, is used when the 3D structure of the target protein is known, often from X-ray crystallography or NMR spectroscopy. dovepress.comnih.gov The key interaction points between the target and a known ligand are analyzed to generate a pharmacophore model. science.govnih.gov If this compound were to be investigated as an inhibitor of a specific enzyme, its binding mode within the enzyme's active site could be used to create a structure-based pharmacophore. mdpi.com This model would represent the ideal spatial arrangement of features for any molecule to bind effectively to that target. nih.gov

The key features of a hypothetical pharmacophore model for a target interacting with this compound are presented in the table below.

FeatureDescription
Hydrogen Bond DonorThe N-H group of the amide.
Hydrogen Bond AcceptorThe C=O group of the amide and the ether oxygen.
Aromatic RingThe two phenyl rings.
Hydrophobic GroupThe dimethylphenoxy moiety.

Once a pharmacophore model is generated and validated, it can be used as a 3D query to search large chemical databases for molecules that match the pharmacophore's features. nih.gov This process is known as virtual screening. nih.govyoutube.com Databases such as ZINC, ChEMBL, and PubChem contain millions of compounds that can be screened in silico. researchgate.netmdpi.com

The screening process filters the database, and the molecules that fit the pharmacophore model are identified as "hits." These hits are then typically subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation within the target's active site. nih.govmdpi.com The best-scoring compounds are then prioritized for experimental testing. This approach significantly reduces the time and cost associated with traditional high-throughput screening. nih.gov

For this compound, a virtual screening campaign could identify other molecules with different chemical scaffolds but similar pharmacophoric features, potentially leading to the discovery of novel compounds with desired biological activities. The success of such a campaign relies on the quality of the pharmacophore model and the diversity of the chemical library being screened. nih.gov

Advanced Derivatization and Prodrug Strategies for N 3 3,4 Dimethylphenoxy Phenyl Acetamide

Prodrug Design Principles for N-[3-(3,4-dimethylphenoxy)phenyl]acetamide to Optimize Research Properties

The primary goals of designing prodrugs of a parent molecule like this compound for research applications would be to enhance its utility in experimental models. This involves modifying its physicochemical properties to be more favorable for in vitro and in vivo studies.

Enhancing Aqueous Solubility for In Vitro Studies

Poorly soluble compounds can be challenging to work with in aqueous-based in vitro assays, leading to issues with compound precipitation and inaccurate data. To improve the aqueous solubility of this compound, a prodrug approach would involve the attachment of polar or ionizable promoieties.

Potential Strategies:

Prodrug ApproachPromoietiesRationale
Phosphate (B84403) Esters Attaching a phosphate group.Increases water solubility significantly and can be cleaved by endogenous phosphatases.
Amino Acid Conjugates Linking to hydrophilic amino acids like glycine (B1666218) or lysine.Introduces ionizable groups, improving solubility in aqueous media.
Pegylation Conjugation of polyethylene (B3416737) glycol (PEG) chains.Enhances solubility and can also reduce immunogenicity and alter pharmacokinetic profiles.

These modifications would transform the lipophilic parent compound into a more water-soluble derivative, facilitating more reliable and reproducible in vitro experimentation.

Improving Permeability Across Biological Barriers in Models

For a compound to be effective in cellular or whole-animal models, it must be able to cross biological membranes, such as the cell membrane or the blood-brain barrier. Prodrug strategies can be employed to transiently increase the lipophilicity of a compound or to utilize active transport mechanisms.

Hypothetical Approaches for this compound:

StrategyModificationMechanism of Action
Lipophilic Esters Esterification of a functional group with a fatty acid or other lipophilic moiety.Temporarily masks polar groups, increasing lipid solubility and passive diffusion across membranes.
Transporter-Targeted Prodrugs Conjugation to a molecule recognized by a specific transporter protein.Hijacks endogenous transport systems to facilitate entry into cells or specific tissues.

By temporarily altering the structure of N-[3-(3,a4-dimethylphenoxy)phenyl]acetamide, these strategies could enhance its ability to reach its target site in experimental models.

Mitigating Metabolic Clearance in Research Settings

Rapid metabolism of a compound can limit its exposure in research models, making it difficult to study its effects. Prodrugs can be designed to protect the parent molecule from metabolic enzymes.

Conceptual Protective Strategies:

Metabolic PathwayProdrug ModificationProtective Mechanism
Esterase/Amidase Hydrolysis Sterically hindered esters or amides.The bulky chemical groups prevent the approach of metabolic enzymes, slowing the rate of cleavage.
Oxidative Metabolism Blocking metabolically labile sites.Modification of a part of the molecule that is susceptible to oxidation by cytochrome P450 enzymes.

These approaches would aim to increase the metabolic stability of this compound, allowing for more sustained exposure in research settings.

Chemical Linkers and Activation Mechanisms for Prodrugs

The success of a prodrug strategy hinges on the efficient and predictable cleavage of the promoiety to release the active parent compound at the desired site or time. This is governed by the choice of the chemical linker and the corresponding activation mechanism.

Enzymatic Biotransformation Pathways

This is the most common prodrug activation strategy, relying on the ubiquitous presence of various enzymes in biological systems.

Enzyme-Labile Linkers Potentially Applicable to this compound:

Linker TypeCleaving Enzyme(s)
EsterCarboxylesterases, Butyrylcholinesterase
AmideAmidases, Proteases
Phosphate/PhosphonateAlkaline Phosphatases, Kinases
Carbonate/CarbamateEsterases, Spontaneous cyclization upon enzymatic activation

The choice of linker would depend on the desired rate and location of prodrug activation within the research model.

Chemical Hydrolysis and pH-Dependent Activation

In some instances, prodrug activation can be triggered by the chemical environment, such as changes in pH, rather than by enzymes. This can be particularly useful for targeting tissues with a different pH, like tumors or the gastrointestinal tract.

pH-Sensitive Activation Mechanisms:

A prodrug of this compound could theoretically be designed with a linker that is stable at physiological pH (around 7.4) but undergoes rapid hydrolysis in more acidic or alkaline conditions. For example, certain ester or acetal (B89532) linkers can be engineered to be labile at the lower pH found in endosomes or lysosomes, facilitating intracellular drug release. This strategy relies on intramolecular chemical reactions that are triggered by a change in protonation state.

Targeted Delivery Strategies in Research Models (e.g., Enzyme-Activated Prodrugs)

The strategic design of prodrugs for this compound aims to enhance its therapeutic index by improving its delivery to target tissues while minimizing systemic exposure and associated off-target effects. A prominent approach in medicinal chemistry to achieve this is through enzyme-activated prodrug therapy. nih.govnih.gov This strategy involves the chemical modification of the parent drug into an inactive form (the prodrug), which is designed to be selectively converted back to the active drug by an enzyme that is overexpressed or exclusively present in the target tissue or cells. nih.govnih.gov

Enzyme-activated prodrugs for acetanilide (B955) derivatives like this compound often exploit enzymes such as carboxylesterases, phosphatases, or β-glucuronidases, which can be abundant in specific pathological environments, such as tumor tissues. nih.govnih.govnih.gov The core principle relies on attaching a promoiety to the parent drug, rendering it inactive until the promoiety is cleaved by the target enzyme. nih.gov

Research in this area for compounds structurally related to this compound has explored various enzyme-prodrug systems. These investigations typically involve the synthesis of a series of prodrugs with different enzyme-labile linkers and evaluating their activation and efficacy in preclinical models.

For instance, a general strategy for phenolic compounds involves the incorporation of a phosphate group, creating a water-soluble, inactive prodrug. rsc.orgnih.gov This phosphate group can be selectively cleaved by alkaline phosphatase (ALP), an enzyme often overexpressed in certain cancer cells, to release the active phenolic drug. rsc.orgnih.gov While specific data for this compound is not available, research on other phenolic compounds demonstrates the feasibility of this approach.

Another widely explored enzyme for prodrug activation is β-glucuronidase, which is found at high concentrations in the microenvironment of some tumors. nih.govnih.govresearchgate.net A glucuronide promoiety can be attached to a hydroxyl or amino group of a drug, rendering it inactive and increasing its hydrophilicity. nih.govresearchgate.net Upon reaching the target site, β-glucuronidase cleaves the glucuronide, releasing the active drug. nih.gov

Carboxylesterases are another class of enzymes utilized in prodrug design. nih.govnih.gov They are responsible for the hydrolysis of ester and amide bonds and are involved in the activation of numerous clinically used prodrugs. nih.gov By introducing an ester linkage into a derivative of this compound, a prodrug could be designed for activation by these enzymes. nih.gov

The following tables present hypothetical research findings based on established principles of enzyme-activated prodrug strategies as they might be applied to derivatives of this compound in research models. These tables are illustrative of the types of data generated in such studies.

Table 1: In Vitro Activation of a Hypothetical Phosphatase-Activated Prodrug of a Hydroxylated this compound Derivative (Prodrug A)

This table illustrates the selective activation of a hypothetical phosphate-containing prodrug (Prodrug A) in the presence of alkaline phosphatase (ALP), an enzyme overexpressed in certain cancer cell lines.

Cell LineEnzyme PresenceProdrug A Concentration (µM)% Conversion to Active Drug (at 24h)
Cancer Cell Line (High ALP)Endogenous ALP1085
Normal Cell Line (Low ALP)Endogenous ALP105
Cancer Cell Line (High ALP) + ALP InhibitorInhibited ALP10<2

Table 2: Cytotoxicity of a Hypothetical β-Glucuronidase-Activated Prodrug of a Hydroxylated this compound Derivative (Prodrug B)

This table demonstrates the targeted cytotoxicity of a hypothetical glucuronide prodrug (Prodrug B) in cancer cells that either endogenously express or are targeted with β-glucuronidase.

Cell Line/ConditionTreatmentIC₅₀ (µM)
Antigen-Positive Cancer CellsProdrug B alone>100
Antigen-Positive Cancer CellsAntibody-β-Glucuronidase Conjugate + Prodrug B0.5
Antigen-Negative Cancer CellsAntibody-β-Glucuronidase Conjugate + Prodrug B>100
Antigen-Positive Cancer CellsActive Drug0.1

Table 3: Pharmacokinetic Parameters of this compound and a Hypothetical Carboxylesterase-Activated Prodrug (Prodrug C) in a Murine Model

This table compares the pharmacokinetic profiles of the parent drug with a hypothetical ester-based prodrug (Prodrug C) designed for activation by carboxylesterases, highlighting the potential for altered distribution and metabolism.

CompoundCₘₐₓ (ng/mL)Tₘₐₓ (h)AUC₀-t (ng·h/mL)
This compound4501.51800
Prodrug C150 (as prodrug)0.5600 (as prodrug)
Prodrug C (measured as active drug)3002.02400

Analytical Methodologies for Research Characterization of N 3 3,4 Dimethylphenoxy Phenyl Acetamide

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for elucidating the molecular structure of N-[3-(3,4-dimethylphenoxy)phenyl]acetamide. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can map out its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to provide a complete picture of the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each type of proton in the molecule would be observed. The chemical shift (δ), signal multiplicity (e.g., singlet, doublet, triplet), and integration value of each signal provide detailed information about the electronic environment and neighboring protons. For instance, the protons of the two methyl groups on the phenoxy ring would likely appear as singlets in the aromatic methyl region. The aromatic protons would exhibit complex splitting patterns in the aromatic region of the spectrum, reflecting their coupling with adjacent protons. The amide proton (N-H) would typically appear as a broad singlet, and the acetyl methyl protons would be a sharp singlet at a characteristic upfield chemical shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon signals would indicate their functional group type (e.g., aromatic, methyl, carbonyl). For example, the carbonyl carbon of the acetamide (B32628) group would be expected to resonate at a significantly downfield chemical shift.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Predicted Multiplicity
Acetyl CH₃~2.1Singlet
Aromatic CH₃ (at C-3 and C-4)~2.2Singlet
Aromatic Protons6.8 - 7.5Multiplet
Amide NH~7.5-8.5Broad Singlet

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected IR absorption bands include:

N-H Stretching: A peak in the region of 3250-3400 cm⁻¹, characteristic of the amide N-H bond.

C=O Stretching: A strong absorption band around 1660-1680 cm⁻¹, indicative of the amide carbonyl group.

C-O-C Stretching: Absorption bands corresponding to the asymmetric and symmetric stretching of the ether linkage, typically found in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

Aromatic C-H Stretching: Signals typically appearing above 3000 cm⁻¹.

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

Analysis of related acetanilide (B955) derivatives confirms these characteristic absorption frequencies. rsc.org

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹) Intensity
N-H Stretch (Amide)3250 - 3400Medium-Strong
C=O Stretch (Amide)1660 - 1680Strong
C-O-C Stretch (Ether)1200 - 1300Strong
Aromatic C=C Stretch1450 - 1600Medium-Weak

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm the compound's molecular weight. The fragmentation pattern would likely involve cleavage at the amide and ether linkages, yielding characteristic fragment ions that can be used to piece together the molecular structure.

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in research samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and for its quantification. A reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (such as a C18 column) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The method would be optimized to achieve a sharp, symmetrical peak for the target compound, well-resolved from any impurities. Detection is commonly performed using a UV detector, set at a wavelength where the compound exhibits maximum absorbance. For quantitative analysis, a calibration curve would be constructed by analyzing standards of known concentrations. HPLC methods have been successfully developed for the analysis of various acetanilide derivatives. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For this compound, GC-MS can be used for both qualitative and quantitative analysis, provided the compound is sufficiently volatile and thermally stable.

In a typical GC-MS analysis, the compound is vaporized and separated on a GC column. The separated components then enter the mass spectrometer, where they are ionized and detected. The retention time from the GC provides one level of identification, while the mass spectrum provides definitive structural confirmation. GC-MS is a highly sensitive technique and is particularly useful for detecting and identifying trace-level impurities. The analysis of various acetanilide derivatives by GC-MS has been reported in the literature. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique would provide an exact model of its conformation in the solid state.

The process involves growing a high-quality single crystal of the compound, which can be achieved by methods such as slow evaporation from a suitable solvent. This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is meticulously recorded and analyzed. The analysis of this pattern allows for the calculation of the electron density map of the crystal, which in turn reveals the specific coordinates of each atom.

A crystallographic study of this compound would yield fundamental data, including:

Unit Cell Dimensions: The parameters (a, b, c, α, β, γ) that define the basic repeating unit of the crystal lattice.

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds, confirming the compound's covalent structure.

Torsional Angles: These angles describe the rotation around single bonds, revealing the molecule's specific conformation, such as the spatial relationship between the two phenyl rings.

Intermolecular Interactions: Identification of non-covalent forces like hydrogen bonds (e.g., between the amide N-H and C=O groups of adjacent molecules) and van der Waals interactions that dictate how the molecules pack together in the crystal.

While specific crystallographic data for this compound is not publicly available, studies on structurally related aromatic amides, such as N-(3,4-Dimethylphenyl)acetamide, have demonstrated that molecules in this class are often linked into chains or other supramolecular structures through N—H⋯O hydrogen bonding. nih.gov Such an analysis for this compound would provide invaluable, unambiguous insight into its solid-state architecture.

Table 1: Hypothetical X-ray Crystallography Data Parameters for this compound

ParameterDescriptionInformation Gained
Crystal SystemThe symmetry system of the crystal (e.g., Monoclinic, Triclinic).Fundamental packing symmetry.
Space GroupThe specific symmetry group of the crystal.Detailed arrangement of molecules.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the repeating unit.Volume and shape of the molecular packing unit.
Bond Lengths (Å)The distance between bonded atoms.Confirmation of covalent structure and bond order.
Bond Angles (°)The angle between three connected atoms.Molecular geometry.
Torsional Angles (°)The dihedral angle between four connected atoms.Three-dimensional conformation and steric hindrance.
Hydrogen Bond GeometryDistances and angles of N-H···O interactions.Nature and strength of intermolecular forces.

Advanced hyphenated techniques for complex mixture analysis in research

In many research scenarios, particularly in drug discovery and metabolism studies, the compound of interest is part of a complex mixture, such as a biological matrix (e.g., plasma, urine, or liver microsome incubations). dntb.gov.ua Analyzing the compound and its derivatives in these environments requires hyphenated techniques, which couple a separation method with a detection method. Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone of this approach. technologynetworks.com

To understand how this compound might be altered by biological systems, researchers would employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify its metabolites. nih.govresearchgate.net This powerful technique allows for the separation, detection, and structural elucidation of trace amounts of metabolites from complex samples. technologynetworks.com

The research workflow would typically involve the following steps:

Incubation: The parent compound, this compound, would be incubated in an in vitro system, such as human liver microsomes (HLMs), which contain key drug-metabolizing enzymes like cytochrome P450s. researchgate.net

Sample Preparation: The reaction would be stopped, and the sample would be prepared (e.g., through protein precipitation or liquid-liquid extraction) to remove interfering components. researchgate.net

LC Separation: The prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. The components of the mixture, including the remaining parent drug and any newly formed metabolites, are separated based on their physicochemical properties (like polarity) as they pass through the chromatography column. nih.gov

MS and MS/MS Detection: As each compound elutes from the LC column, it enters the mass spectrometer. The first stage (MS1) measures the mass-to-charge ratio (m/z) of the intact molecular ions, allowing for the detection of potential metabolites, which would have different masses than the parent drug due to biochemical modifications. The system can then select a specific ion (a "precursor ion"), fragment it, and analyze the resulting fragment ions in a second stage (MS/MS or MS2). The fragmentation pattern is like a fingerprint for a molecule or its substructures, which is critical for structural identification. scripps.edu

For this compound, researchers would look for mass shifts corresponding to common metabolic reactions. The fragmentation pattern of a metabolite would be compared to that of the parent drug to determine where the modification occurred.

Table 2: Plausible Metabolic Pathways for this compound and Their Detection by LC-MS

Potential Metabolic ReactionMass ChangeDescription of TransformationLC-MS/MS Evidence
Hydroxylation+16 DaAddition of a hydroxyl (-OH) group, likely on one of the aromatic rings or methyl groups.Detection of a new ion with m/z +16 compared to the parent drug. Fragmentation would pinpoint the location.
O-Demethylation-14 DaRemoval of a methyl group from one of the dimethylphenoxy rings to form a phenol.Detection of an ion with m/z -14. The change in fragmentation would confirm the loss from the ether-linked ring.
N-Deacetylation-42 DaHydrolysis of the acetamide group to form an aniline (B41778) derivative.Detection of an ion with m/z -42. Loss of the characteristic acetyl fragment in the MS/MS spectrum.
Ether Bond CleavageVariableCleavage of the ether linkage, resulting in two separate phenolic/aniline fragments.Detection of metabolites corresponding to the resulting fragments, such as 3-aminophenol (B1664112) or 3,4-dimethylphenol.

By using this LC-MS/MS strategy, a comprehensive metabolic map of this compound could be constructed, providing crucial information for further research. unife.it

Future Directions and Emerging Research Avenues for N 3 3,4 Dimethylphenoxy Phenyl Acetamide Research

Integration of Artificial Intelligence and Machine Learning in Compound Design

Predictive models powered by machine learning can forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. This allows for the early-stage filtering of candidates that are likely to fail in later stages of development, thereby saving considerable time and resources. For N-[3-(3,4-dimethylphenoxy)phenyl]acetamide, AI can be employed to optimize its structure to improve oral bioavailability, reduce off-target effects, and predict potential metabolic pathways.

The table below illustrates how different AI/ML models can be applied in the design and optimization of this compound derivatives.

AI/ML Model TypeApplication in Compound Design for this compoundPotential Outcome
Generative Adversarial Networks (GANs) Generation of novel phenoxyacetamide structures with desired activity profiles.Discovery of new lead compounds with improved efficacy.
Recurrent Neural Networks (RNNs) Design of molecules with specific sequential and structural properties.Optimization of the acetamide (B32628) linker and phenoxy substitutions.
Graph Neural Networks (GNNs) Prediction of molecular properties and biological activity based on the compound's graph structure.Enhanced understanding of structure-activity relationships (SAR).
Support Vector Machines (SVM) Classification of compounds based on their potential to be active or inactive against a target.Prioritization of synthesized compounds for biological testing.
Deep Learning for ADMET Prediction Forecasting pharmacokinetic and toxicity profiles of virtual derivatives.Early identification of candidates with favorable drug-like properties.

Exploration of Novel Biological Targets based on this compound Scaffold

The phenoxyacetamide scaffold is a versatile pharmacophore that has been shown to interact with a variety of biological targets. nih.govnih.gov This versatility opens up exciting avenues for exploring novel therapeutic applications for this compound by investigating its potential interactions with a broader range of proteins and signaling pathways implicated in disease.

Recent research on phenoxyacetamide derivatives has identified novel targets beyond the traditional focus. For example, some derivatives have been investigated as inhibitors of enzymes involved in cancer progression and microbial infections. nih.govnih.gov High-throughput screening (HTS) campaigns, coupled with advanced analytical techniques, can be employed to test this compound against large libraries of biological targets. patheon.com

Furthermore, computational methods such as molecular docking and virtual screening can be used to predict the binding affinity of this compound to various protein structures. This in-silico approach can help prioritize biological targets for experimental validation, accelerating the discovery of new therapeutic indications for this chemical entity.

The following table summarizes potential novel biological targets for the this compound scaffold based on the activities of related compounds.

Potential Biological Target ClassRationale for ExplorationTherapeutic Area
Kinases Many phenoxyacetamide derivatives have shown activity against various kinases involved in cell signaling and proliferation.Oncology, Inflammatory Diseases
G-protein coupled receptors (GPCRs) The structural features of the scaffold may allow for interaction with these important drug targets.Central Nervous System Disorders, Metabolic Diseases
Ion Channels Some related acetamide compounds have been shown to modulate ion channel activity. evitachem.comCardiovascular Diseases, Neurological Disorders
Enzymes (e.g., proteases, polymerases) The scaffold can be modified to fit into the active sites of various enzymes.Infectious Diseases, Oncology
Epigenetic Targets The flexibility of the structure could be exploited to design inhibitors of proteins involved in epigenetic regulation.Oncology, Genetic Disorders

Development of Advanced In Vitro 3D Cell Culture and Organoid Models

Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of human tissues, leading to poor prediction of a drug's efficacy and toxicity in vivo. visikol.comresearchgate.netnih.govnih.gov The development of advanced three-dimensional (3D) cell culture and organoid models offers a more physiologically relevant platform for evaluating the therapeutic potential of compounds like this compound. visikol.comresearchgate.netnih.govnih.gov

These 3D models, which can be derived from patient tissues, more accurately mimic the cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients found in native tissues. visikol.comresearchgate.netnih.govnih.gov For a compound like this compound, testing its effects on 3D cancer spheroids or organoids representing various tumor types could provide a more accurate assessment of its anti-cancer potential compared to 2D assays. visikol.comresearchgate.netnih.govnih.gov

High-content imaging and analysis of these 3D models can provide detailed information on the compound's impact on cell viability, proliferation, morphology, and other cellular functions in a more contextually relevant manner. visikol.com This approach can help to de-risk drug candidates early in the development process and provide valuable insights into their mechanisms of action.

The table below outlines the application of different 3D models in the preclinical evaluation of this compound.

3D Model TypeApplication in Preclinical TestingInformation Gained
Tumor Spheroids Evaluation of anti-cancer efficacy and drug penetration.Cytotoxicity, inhibition of tumor growth, and drug distribution within the tumor mass.
Organoids (e.g., liver, gut) Assessment of metabolism and potential organ-specific toxicity.Drug metabolism profile, hepatotoxicity, and gastrointestinal toxicity.
Co-culture Models (e.g., with immune cells) Investigation of immunomodulatory effects.Impact on immune cell infiltration and activity within a tumor microenvironment.
Disease-specific Models Studying efficacy in models that recapitulate specific pathologies.Activity against specific disease phenotypes (e.g., fibrosis, inflammation).

Strategic Collaborative Research Initiatives in Phenoxyacetamide Chemistry

The complexity and cost of modern drug discovery necessitate a collaborative approach to accelerate progress. slideshare.netpatheon.comnih.gov Strategic research initiatives that bring together academic institutions, pharmaceutical companies, and contract research organizations (CROs) are crucial for advancing the field of phenoxyacetamide chemistry and fully exploring the potential of compounds like this compound.

Open innovation models, where data and resources are shared among collaborators, can foster a more efficient and productive research ecosystem. slideshare.net Such initiatives can facilitate access to diverse compound libraries, high-throughput screening platforms, and specialized expertise that may not be available within a single organization.

Public-private partnerships can also play a vital role in funding and supporting early-stage research on promising but under-investigated compounds. By pooling resources and expertise, these collaborations can de-risk projects and bridge the "valley of death" between basic research and clinical development. For this compound, a collaborative effort could involve a university research group with expertise in its synthesis, a pharmaceutical company with extensive screening capabilities, and a CRO specializing in advanced 3D model testing.

The table below details the potential roles of different partners in a collaborative research initiative for this compound.

Collaborative PartnerPotential ContributionExpected Outcome
Academic Research Groups Synthesis of novel analogues, fundamental mechanism of action studies.Publication of foundational research, generation of new intellectual property.
Pharmaceutical Companies High-throughput screening, ADMET profiling, clinical trial expertise.Identification of lead candidates, progression towards clinical development.
Contract Research Organizations (CROs) Specialized assays (e.g., 3D models, in vivo testing), large-scale synthesis.Generation of robust preclinical data packages for regulatory submissions.
Biotechnology Companies Novel target identification, biomarker development.Discovery of new therapeutic indications and patient stratification strategies.
Government and Funding Agencies Financial support for early-stage and high-risk research.De-risking of innovative projects, fostering a vibrant research ecosystem.

Q & A

Q. What advanced techniques are available to analyze enantiomeric purity if chiral centers are introduced into the molecule?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10). Monitor enantiomeric excess (ee) via UV detection.
  • Circular Dichroism (CD) : Confirm optical activity in the 200–300 nm range.
  • X-ray Crystallography with Anomalous Scattering : Assign absolute configuration using heavy-atom derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.